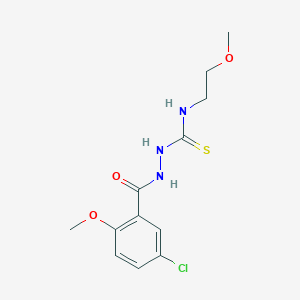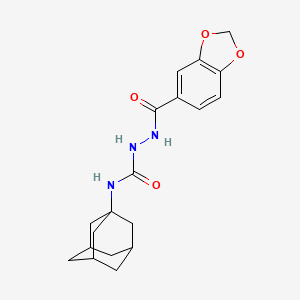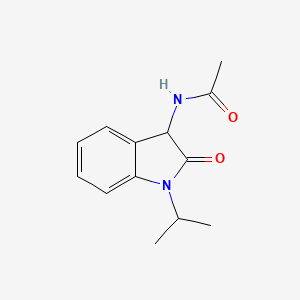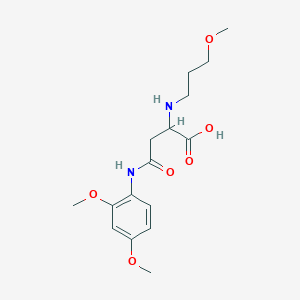![molecular formula C16H19N3O3 B4131017 N-(3,4-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B4131017.png)
N-(3,4-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea, also known as DIMEB, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. DIMEB is a synthetic compound that is structurally similar to other urea derivatives, and it has been shown to have unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea is not fully understood, but it is believed to involve the inhibition of PKC activity. PKC is involved in a variety of cellular processes, including cell growth and differentiation, and the inhibition of PKC activity by N-(3,4-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea may lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea has been shown to have a variety of biochemical and physiological effects, including the inhibition of PKC activity, the induction of apoptosis (programmed cell death), and the inhibition of cell growth and proliferation. Additionally, N-(3,4-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea has been shown to have anti-inflammatory effects and may have potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea has several advantages for use in lab experiments, including its synthetic availability, its potency as a PKC inhibitor, and its potential use as an antitumor agent. However, N-(3,4-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on N-(3,4-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea, including further studies on its mechanism of action and potential use as an antitumor agent. Additionally, research on the potential use of N-(3,4-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea in the treatment of inflammatory diseases and other conditions is warranted. Further studies are also needed to fully understand the potential side effects and toxicity of N-(3,4-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea has been studied for its potential use in various research applications, including as an inhibitor of protein kinase C (PKC) and as an antitumor agent. PKC is a family of enzymes that play a critical role in the regulation of cell growth and differentiation, and N-(3,4-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea has been shown to inhibit the activity of PKC in vitro and in vivo. Additionally, N-(3,4-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(1-pyridin-4-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11(12-6-8-17-9-7-12)18-16(20)19-13-4-5-14(21-2)15(10-13)22-3/h4-11H,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKDEIYPBDDQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 6-methyl-2-[({4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4130957.png)
![ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B4130959.png)
![2-[(1-methyl-1H-pyrrol-2-yl)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4130964.png)
![3-[(4-fluorobenzyl)thio]-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)propanamide](/img/structure/B4130969.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4130972.png)


![N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4131000.png)
![methyl 2-{[3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate](/img/structure/B4131010.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4131016.png)
![ethyl 4-[3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4131024.png)
